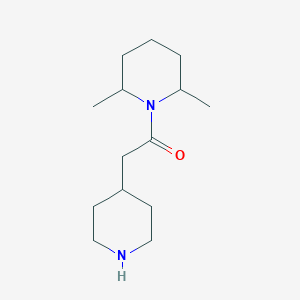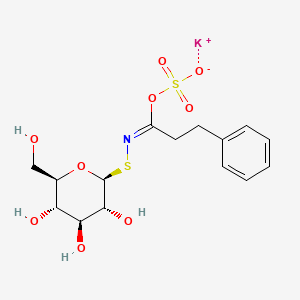
3-(2-Cyanobenzoyl)-2-methoxypyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the introduction of the methoxy group, and the attachment of the 2-cyanobenzoyl group. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the methoxy group, and the 2-cyanobenzoyl group. The exact three-dimensional structure would depend on the specific orientations of these groups in the molecule .Chemical Reactions Analysis
This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. These could include reactions at the pyridine ring, the methoxy group, or the 2-cyanobenzoyl group. The exact reactions would depend on the conditions and the reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Aplicaciones Científicas De Investigación
Metabolism in Novel Anti-Cancer Agents
A study explored the metabolism of a novel anti-cancer agent, which shares a structural similarity with 3-(2-Cyanobenzoyl)-2-methoxypyridine. This research is significant for understanding how similar compounds are metabolized in biological systems, particularly in the context of cancer treatment (Lee et al., 2004).
Role in Ligand Scrambling and Oxidation
N-Heterocyclic carbene gold(I) complexes, which include a structure related to this compound, were studied for their antiproliferative, anticancer, and antibacterial properties. Understanding their behavior in aqueous media is crucial for their development in medicinal chemistry (Goetzfried et al., 2020).
Synthesis of Oligodeoxyribonucleotide
3-Methoxy-4-phenoxybenzoyl group, structurally related to this compound, was used for protecting exocyclic amino groups in nucleosides, which is essential in the synthesis of oligodeoxyribonucleotide. This has implications in genetic research and biotechnology (Mishra & Misra, 1986).
Chemical Stability and Non-Enzymatic Cyclization
A study on 2-cyanobenzothiazoles, structurally related to this compound, shed light on the chemical stability and non-enzymatic cyclization processes. This research is relevant in the field of material science and organic chemistry (Würfel et al., 2012).
Pyrolysis and Detection of Pyrrolyl Radical
The pyrolysis of 3-methoxypyridine, a compound similar to this compound, was investigated for efficient generation of the pyrrolyl radical. This research has applications in physical chemistry and spectroscopy (Holzmeier et al., 2016).
Antagonist for Osteoporosis Treatment
Research on a potent antagonist of the alpha(v)beta(3) receptor, structurally related to this compound, showed promise for the prevention and treatment of osteoporosis. This illustrates the potential pharmaceutical applications of such compounds (Hutchinson et al., 2003).
Anticancer Activity in Melanoma Cells
A study on naphthyridine derivatives, structurally similar to this compound, demonstrated significant anticancer activity in melanoma cells, indicating potential applications in cancer treatment (Kong et al., 2018).
Chemoselective Demethylation
A method for the chemoselective demethylation of methoxypyridine derivatives, related to this compound, has been developed, showing its utility in synthesizing metabolic substances of certain pharmaceuticals (Makino et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-methoxypyridine-3-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-18-14-12(7-4-8-16-14)13(17)11-6-3-2-5-10(11)9-15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRUSEGUMGMVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642163 | |
| Record name | 2-(2-Methoxypyridine-3-carbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898785-99-4 | |
| Record name | 2-[(2-Methoxy-3-pyridinyl)carbonyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methoxypyridine-3-carbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(Difluoromethoxy)benzyl]-N-ethylamine](/img/structure/B1368538.png)









